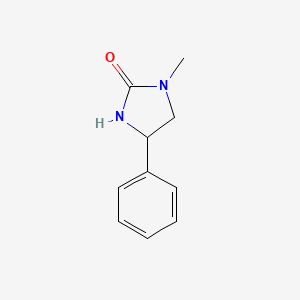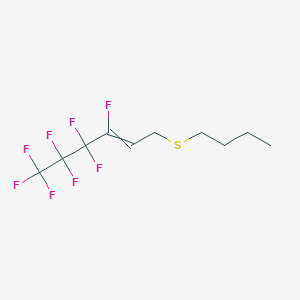![molecular formula C40H26O6S B14363915 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene] CAS No. 90684-03-0](/img/structure/B14363915.png)
1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene] is a complex organic compound characterized by its unique structure, which includes sulfonyl, phenylene, and ethynyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene] typically involves multiple steps. One common method includes the reaction of 4,4’-dihydroxydiphenyl sulfone with allyl chloride in the presence of caustic soda lye at elevated temperatures and pressures. The reaction is carried out at 55-60°C and autogenously generated pressure of 0.8-1.0 kg/cm² for 8 hours . The product is then purified through filtration and pH adjustment.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethynyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene] involves its interaction with molecular targets through its sulfonyl and ethynyl groups. These interactions can lead to various effects, such as altering the electronic properties of materials or influencing biological pathways. The compound’s ability to undergo charge transfer and form stable complexes makes it valuable in materials science and organic electronics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-[Sulfonylbis(4,1-phenyleneoxy)]dianiline: Similar structure but lacks the ethynyl groups.
Bis(4-chlorophenyl)sulfone: Contains chlorophenyl groups instead of ethynyl groups.
9,9′-(4,4′-Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole): Contains carbazole groups and is used in organic electronics.
Uniqueness
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene] is unique due to its combination of sulfonyl, phenylene, and ethynyl groups, which confer distinct electronic and chemical properties. This uniqueness makes it particularly valuable in the development of advanced materials and electronic devices.
Eigenschaften
CAS-Nummer |
90684-03-0 |
|---|---|
Molekularformel |
C40H26O6S |
Molekulargewicht |
634.7 g/mol |
IUPAC-Name |
1-(4-ethynylphenoxy)-3-[4-[4-[3-(4-ethynylphenoxy)phenoxy]phenyl]sulfonylphenoxy]benzene |
InChI |
InChI=1S/C40H26O6S/c1-3-29-11-15-31(16-12-29)43-35-7-5-9-37(27-35)45-33-19-23-39(24-20-33)47(41,42)40-25-21-34(22-26-40)46-38-10-6-8-36(28-38)44-32-17-13-30(4-2)14-18-32/h1-2,5-28H |
InChI-Schlüssel |
DKPWAJLIFVRNSE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC(=C5)OC6=CC=C(C=C6)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14363833.png)
silane](/img/structure/B14363836.png)
![Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]-](/img/structure/B14363853.png)
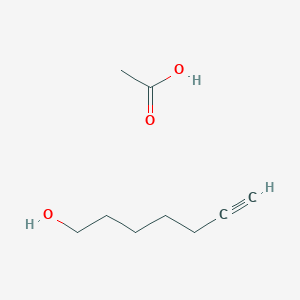
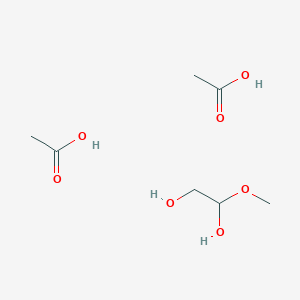
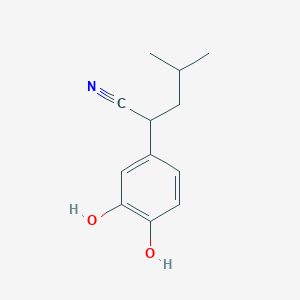
![N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline](/img/structure/B14363867.png)

![5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14363877.png)
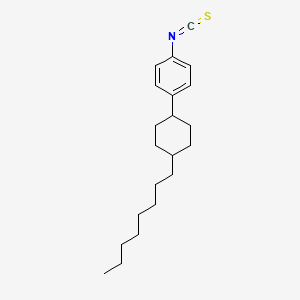
![Octahydro-1,4-methanocyclopenta[b]pyridine](/img/structure/B14363893.png)
